3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione
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Description
3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C18H19FN6O3 and its molecular weight is 386.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study discussed the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity towards serotonin receptors and phosphodiesterase inhibitors, highlighting their potential as antidepressant and anxiolytic agents. This research underlines the relevance of fluorinated arylpiperazinylalkyl derivatives in developing new therapeutic agents (Zagórska et al., 2016).
Material Science and Molecular Modeling
Another study focused on the crystal structures and packing of triazine derivatives, exploring their application in non-linear optical materials due to their unique structural features. The analysis of hydrogen bonds and dimeric Piedfort Units within these structures offers insights into designing materials with specific optical properties (Boese et al., 2002).
Antimicrobial and Antitumor Activities
Research on triazino and triazolo[4,3-e]purine derivatives has indicated their potential in establishing new candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. These studies suggest that such compounds can be valuable in developing new treatments for various diseases, including cancer and HIV (Ashour et al., 2012).
Fluorescent Ligands for Receptor Visualization
Derivatives containing an environment-sensitive fluorescent moiety have been synthesized for potential use in visualizing overexpressed 5-HT1A receptors in cells, demonstrating the application of such compounds in biochemical and medical research (Lacivita et al., 2009).
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-22-15-14(16(26)23(2)18(22)27)24-10-13(11-4-6-12(19)7-5-11)21-25(8-9-28-3)17(24)20-15/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMMSVNNNZRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCOC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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